2-Amino-2-methylpropan-1-ol;benzoic acid
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Overview
Description
2-Amino-2-methylpropan-1-ol: is an organic compound with the molecular formula C4H11NO aminomethylpropanol . This compound is a colorless liquid with a mild ammonia-like odor and is miscible with water and various organic solvents. Benzoic acid , on the other hand, is a simple aromatic carboxylic acid with the formula C7H6O2 . It appears as a white crystalline solid and is slightly soluble in water. The combination of these two compounds can form a salt, which has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of isobutene , chlorine , and methyl cyanide to form N-(chloromethyl)propylacetamide , which is then hydrolyzed to yield 2-amino-2-methylpropan-1-ol .
2-Amino-2-methylpropan-1-ol: can be synthesized through the reaction of acrylonitrile with ammonia to form aminopropionitrile , which is then hydrolyzed to produce the desired compound.
Industrial Production Methods: The industrial production of 2-amino-2-methylpropan-1-ol typically involves the above-mentioned synthetic routes due to their efficiency and cost-effectiveness. The process is optimized to ensure high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-2-methylpropan-1-ol can undergo oxidation to form 2-amino-2-methylpropanal .
Reduction: It can be reduced to form 2-amino-2-methylpropan-1-amine .
Substitution: The compound can react with acyl chlorides to form oxazolines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Acyl chlorides are used in the presence of a base like triethylamine .
Major Products Formed:
Substitution: Oxazolines
Scientific Research Applications
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a solvent and intermediate in organic synthesis .
Biology:
- Employed in the preparation of biochemical reagents .
- Used in the synthesis of biologically active compounds .
Medicine:
- Utilized in the formulation of pharmaceuticals .
- Acts as a stabilizer in medicinal preparations .
Industry:
- Used in the production of coatings , adhesives , and sealants .
- Employed as a corrosion inhibitor and surfactant .
Mechanism of Action
2-Amino-2-methylpropan-1-ol: exerts its effects primarily through its basicity and nucleophilicity . It can act as a proton acceptor in various chemical reactions, facilitating the formation of intermediates and products . The compound can also participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to form new bonds .
Comparison with Similar Compounds
- 2-Amino-2-methylpropan-2-ol
- 1-Amino-2-methylpropan-2-ol
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
Uniqueness:
- 2-Amino-2-methylpropan-1-ol has a unique combination of basicity and nucleophilicity , making it versatile in various chemical reactions.
- Its ability to form stable salts with acids like benzoic acid enhances its applications in different fields .
Properties
CAS No. |
72710-75-9 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H11NO/c8-7(9)6-4-2-1-3-5-6;1-4(2,5)3-6/h1-5H,(H,8,9);6H,3,5H2,1-2H3 |
InChI Key |
OFLVPQHQWGWUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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